Welcome to the BenchChem Online Store!
molecular formula C9H11B B3058240 1-(1-Bromoethyl)-3-methylbenzene CAS No. 88563-82-0

1-(1-Bromoethyl)-3-methylbenzene

Cat. No. B3058240
M. Wt: 199.09 g/mol
InChI Key: ATUPRACSYPXTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085583B2

Procedure details

Phosphorus tribromide (4.28 g, 15.9 mmol) was added drop-wise to a stirred neat solution of 1-(m-tolyl)ethanol (0.9 g, 6.6 mmol) at 0° C. After being stirred to room temperature over 12 h, the reaction was carefully quenched with sat'd saturated aqueous NaHCO3 solution and the mixture was extracted with EtOAc. The organic extract was washed with water, dried with MgSO4, and conc. in vacuo to afford the title compound (1.2 g, 91%) as a colorless oil, that was used directly in the next step without further purification. LCMS 200 (M+H+).
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[C:5]1([CH3:14])[CH:10]=[CH:9][CH:8]=[C:7]([CH:11](O)[CH3:12])[CH:6]=1>>[Br:2][CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH3:14])[CH:6]=1)[CH3:12]

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(C)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred to room temperature over 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with sat'd saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC(C)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.